molecular formula C15H11ClN2 B1598808 1-Chloro-4-(4-methylphenyl)phthalazine CAS No. 76972-35-5

1-Chloro-4-(4-methylphenyl)phthalazine

Cat. No.: B1598808
CAS No.: 76972-35-5
M. Wt: 254.71 g/mol
InChI Key: SBSCJEDEQMLKJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-Chloro-4-(4-methylphenyl)phthalazine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 4-methylbenzoyl chloride with hydrazine hydrate to form the intermediate, which is then chlorinated to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1-Chloro-4-(4-methylphenyl)phthalazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, chlorinating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-4-(4-methylphenyl)phthalazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-4-(4-methylphenyl)phthalazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .

Comparison with Similar Compounds

1-Chloro-4-(4-methylphenyl)phthalazine can be compared with other phthalazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Ongoing studies continue to uncover new applications and mechanisms of action, highlighting its importance in the scientific community.

Biological Activity

1-Chloro-4-(4-methylphenyl)phthalazine is a chemical compound with the molecular formula C15H11ClN2 and a molecular weight of 254.72 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities including antimicrobial and antiproliferative effects. This article explores the biological activity of this compound based on recent research findings, case studies, and comparative analyses.

The synthesis of this compound typically involves the condensation of 4-methylbenzoyl chloride with hydrazine hydrate, followed by chlorination to yield the final product. The compound is known to undergo various chemical reactions such as nucleophilic substitutions and coupling reactions, which influence its biological activity.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. Preliminary studies suggest that this compound may bind to certain enzymes or receptors, modulating their activity and potentially leading to therapeutic effects. However, detailed mechanisms are still under investigation .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) remains limited. Further exploration into its spectrum of activity is warranted.

Anticancer Properties

In a recent study evaluating a series of phthalazine derivatives, including this compound, no significant anticancer activity was observed against a panel of approximately sixty cancer cell lines across multiple tumor types. The lack of activity suggests that while this compound may have potential in other areas, its efficacy as an anticancer agent is limited .

Antioxidant Activity

The antioxidant properties of this compound have been assessed using various radical scavenging assays (DPPH, ABTS, FRAP). However, it did not demonstrate significant antioxidant activity compared to other tested compounds .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

CompoundStructure TypeNotable Activity
1-Chloro-4-methylphthalazinePhthalazine derivativeModerate antimicrobial activity
1-Chloro-4-methoxyphthalazinePhthalazine derivativePotentially higher anticancer activity
1-AminophthalazineNon-amidine-basedPotent C1s inhibitory activity

This comparison highlights that while structurally similar compounds may exhibit varying biological activities, this compound's unique substitution pattern influences its specific interactions and effects .

Case Studies

Several case studies have investigated the biological implications of phthalazine derivatives:

  • Antimicrobial Studies : A study exploring the efficacy of various phthalazine derivatives found that modifications in substituents could enhance antibacterial properties.
  • Drug Development : Research into non-amidine-based C1s inhibitors identified compounds with the phthalazine moiety as promising leads for further development in treating complement-mediated diseases .

Properties

IUPAC Name

1-chloro-4-(4-methylphenyl)phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(16)18-17-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSCJEDEQMLKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423343
Record name 1-chloro-4-(4-methylphenyl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76972-35-5
Record name 1-chloro-4-(4-methylphenyl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-(4-methylphenyl)phthalazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-4-(4-methylphenyl)phthalazine
Reactant of Route 2
Reactant of Route 2
1-Chloro-4-(4-methylphenyl)phthalazine
Reactant of Route 3
Reactant of Route 3
1-Chloro-4-(4-methylphenyl)phthalazine
Reactant of Route 4
1-Chloro-4-(4-methylphenyl)phthalazine
Reactant of Route 5
Reactant of Route 5
1-Chloro-4-(4-methylphenyl)phthalazine
Reactant of Route 6
Reactant of Route 6
1-Chloro-4-(4-methylphenyl)phthalazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.